molecular formula C18H21FN2O B11499442 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11499442
M. Wt: 300.4 g/mol
InChI Key: LYOCUMBIUVGJQC-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a propyl group attached to a tetrahydroindazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific combination of functional groups and its tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H21FN2O/c1-4-7-15-17-13(10-18(2,3)11-16(17)22)20-21(15)14-9-6-5-8-12(14)19/h5-6,8-9H,4,7,10-11H2,1-3H3

InChI Key

LYOCUMBIUVGJQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)(C)C

Origin of Product

United States

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